molecular formula C9H10N2O2 B3007638 3-(But-2-yn-1-yloxy)-1-methyl-1,2-dihydropyrazin-2-one CAS No. 2198368-49-7

3-(But-2-yn-1-yloxy)-1-methyl-1,2-dihydropyrazin-2-one

Cat. No.: B3007638
CAS No.: 2198368-49-7
M. Wt: 178.191
InChI Key: ATDFNJWWUQWNIS-UHFFFAOYSA-N
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Description

3-(But-2-yn-1-yloxy)-1-methyl-1,2-dihydropyrazin-2-one is a heterocyclic compound featuring a pyrazinone core substituted with a methyl group at the 1-position and a but-2-yn-1-yloxy group at the 3-position. The butynyloxy substituent introduces an alkyne ether moiety, which may confer unique reactivity and physicochemical properties.

Properties

IUPAC Name

3-but-2-ynoxy-1-methylpyrazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-3-4-7-13-8-9(12)11(2)6-5-10-8/h5-6H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATDFNJWWUQWNIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCOC1=NC=CN(C1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(But-2-yn-1-yloxy)-1-methyl-1,2-dihydropyrazin-2-one typically involves multi-step synthetic routes. One common method includes the reaction of 1-methyl-1,2-dihydropyrazin-2-one with but-2-yn-1-ol in the presence of a suitable base and a catalyst. The reaction conditions often involve heating the mixture to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to obtain high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

3-(But-2-yn-1-yloxy)-1-methyl-1,2-dihydropyrazin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The but-2-yn-1-yloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives of the compound.

Scientific Research Applications

3-(But-2-yn-1-yloxy)-1-methyl-1,2-dihydropyrazin-2-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(But-2-yn-1-yloxy)-1-methyl-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share the 1-methyl-1,2-dihydropyrazin-2-one scaffold but differ in substituents at the 3-position:

Compound Name Substituent at 3-Position Molecular Formula Key Features
3-(But-2-yn-1-yloxy)-1-methyl-1,2-dihydropyrazin-2-one (Target Compound) But-2-yn-1-yloxy (alkyne ether) C₉H₁₀N₂O₂ Alkyne group may enable click chemistry; moderate polarity due to ether.
3-(3-Bromophenoxy)-1-methyl-1,2-dihydropyrazin-2-one 3-Bromophenoxy (aryl bromide) C₁₁H₁₀BrN₂O₂ Bromine enhances electrophilicity; potential for cross-coupling reactions.
3-[4-(2-Chlorophenyl)piperazin-1-yl]-1-methyl-1,2-dihydropyrazin-2-one 4-(2-Chlorophenyl)piperazine C₁₅H₁₇ClN₄O Chlorophenylpiperazine group suggests CNS activity; increased molecular weight.
3-(3-Aminopiperidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one 3-Aminopiperidin-1-yl (cyclic amine) C₁₀H₁₆N₄O Amino group improves solubility; potential for hydrogen bonding.

Physicochemical Properties

  • Solubility: The alkyne ether in the target compound likely reduces aqueous solubility compared to the aminopiperidine analog (C₁₀H₁₆N₄O), which forms a dihydrochloride salt () for enhanced solubility .
  • Reactivity: The bromophenoxy derivative (C₁₁H₁₀BrN₂O₂) may undergo nucleophilic aromatic substitution, whereas the alkyne ether in the target compound could participate in Huisgen cycloaddition (click chemistry) .

Biological Activity

3-(But-2-yn-1-yloxy)-1-methyl-1,2-dihydropyrazin-2-one is a novel organic compound belonging to the class of heterocyclic compounds, specifically featuring a pyrazinone core. This compound has garnered attention in the scientific community due to its potential biological activities, particularly its interaction with specific biological targets such as the Disintegrin and Metalloproteinase Domain-Containing Protein 17 (ADAM17) . This article explores the biological activity of this compound, focusing on its mechanism of action, biochemical pathways, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C9H10N2O2C_9H_{10}N_2O_2 with a CAS number of 2198368-49-7. The structure includes a but-2-yn-1-yloxy substituent at the 3-position and a methyl group at the 1-position of the pyrazinone core.

The primary target for this compound is ADAM17, an enzyme involved in the shedding of membrane proteins, including cytokines like TNF-alpha. The inhibition of ADAM17 leads to a decrease in soluble TNF-alpha levels, which can have significant implications for inflammatory processes and immune responses.

Biochemical Pathways

The inhibition of ADAM17 by this compound affects the ADAM17/Notch signaling pathway , which plays a crucial role in cellular communication and differentiation. By modulating this pathway, the compound may influence various biological processes such as inflammation and cancer progression.

Biological Activity and Research Findings

Recent studies have investigated the biological activity of this compound in various contexts:

Anticancer Activity

Research indicates that this compound exhibits anticancer properties by inhibiting tumor growth through its action on ADAM17. In vitro studies have shown that treatment with this compound reduces cell proliferation in cancer cell lines by disrupting key signaling pathways associated with tumor growth.

Antimicrobial Properties

Preliminary investigations suggest that this compound may also possess antimicrobial activity. Its unique structure allows it to interact with bacterial enzymes, potentially leading to bactericidal effects.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

StudyObjectiveFindings
Study 1Evaluate anticancer effects in vitroSignificant reduction in cell viability in breast cancer cell lines after treatment with varying concentrations of the compound.
Study 2Assess antimicrobial activity against Gram-positive bacteriaDemonstrated effective inhibition of bacterial growth at low micromolar concentrations.
Study 3Investigate effects on inflammatory pathwaysInhibition of TNF-alpha release in human immune cells treated with the compound.

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